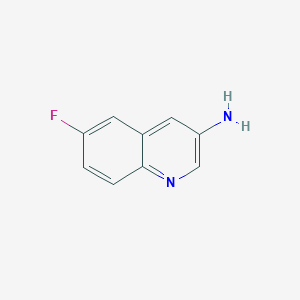

6-Fluoroquinolin-3-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-fluoroquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7FN2/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIOIFHDOGTUFBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20625754 | |

| Record name | 6-Fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

742699-00-9 | |

| Record name | 6-Fluoroquinolin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20625754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-fluoroquinolin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Fluoroquinolin-3-amine: Strategies, Mechanisms, and Practical Insights

Abstract

6-Fluoroquinolin-3-amine is a pivotal structural motif in modern medicinal chemistry, serving as a key building block for a range of therapeutic agents, particularly in oncology and anti-infective research. The strategic placement of the fluorine atom at the C-6 position and the amino group at the C-3 position imparts unique physicochemical properties that can enhance metabolic stability, membrane permeability, and target binding affinity.[1][2] This guide provides an in-depth exploration of the primary synthetic pathways to this valuable scaffold. We will dissect the mechanistic underpinnings of classical and contemporary methods, offer field-proven insights into experimental choices, and present detailed protocols to empower researchers in drug discovery and development.

Strategic Importance in Drug Discovery

The quinoline core is a well-established "privileged scaffold" in drug design, found in natural alkaloids like quinine and in numerous synthetic drugs.[3][4] The introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic profile by blocking sites of metabolism and altering electronics.[1] The 3-amino group provides a crucial vector for further functionalization, allowing for the construction of libraries of compounds for screening. Specifically, the this compound scaffold is integral to the development of potent kinase inhibitors, which often target the ATP-binding site of enzymes implicated in cancer signaling pathways.[2]

Retrosynthetic Analysis: Deconstructing the Target

A logical approach to synthesizing this compound begins with a retrosynthetic analysis to identify key bond disconnections and potential starting materials. The most common strategies involve forming the pyridine ring onto a pre-existing fluorinated benzene derivative.

Caption: Retrosynthetic pathways for this compound.

This analysis reveals three primary strategies, each based on a classic named reaction for quinoline synthesis. The choice of pathway is often dictated by the availability of starting materials, desired substitution patterns, and scalability.

The Friedländer Annulation: A Direct and Efficient Route

The Friedländer synthesis is arguably one of the most direct methods for preparing substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile).[5][6][7] For our target molecule, this translates to the reaction between 2-amino-5-fluorobenzaldehyde and a reagent that can provide the C3-amine, such as aminoacetonitrile.

Mechanism of Action

The reaction proceeds through a sequence of condensation and cyclization steps. The selection of an acid or base catalyst is crucial and can influence the reaction rate and yield.[6]

-

Initial Condensation: The reaction begins with a base-catalyzed aldol-type condensation or an acid-catalyzed Schiff base formation between the two starting materials.

-

Cyclization: The intermediate undergoes an intramolecular cyclization.

-

Dehydration: A final dehydration step occurs, leading to the aromatic quinoline ring system.[5]

Caption: Simplified workflow of the Friedländer Synthesis.

Experimental Protocol (Proposed)

This protocol is adapted from general Friedländer synthesis procedures.[8][9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-amino-5-fluorobenzaldehyde (1.0 eq) and aminoacetonitrile hydrochloride (1.1 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or sodium ethoxide (0.2 eq). Alternatively, acid catalysis using p-toluenesulfonic acid can be employed.[5][7]

-

Heating: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Workup: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purification: Dissolve the crude residue in a suitable solvent (e.g., dichloromethane) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield pure this compound.

The Skraup and Doebner-von Miller Reactions

These related methods construct the quinoline ring from an aniline, in our case, 4-fluoroaniline.

Skraup Synthesis

The classic Skraup synthesis involves reacting an aniline with glycerol, sulfuric acid, and an oxidizing agent (traditionally nitrobenzene).[10][11] The reaction is notoriously vigorous.[10]

-

Mechanism: Glycerol is first dehydrated by sulfuric acid to form acrolein, an α,β-unsaturated aldehyde. The aniline then undergoes a Michael addition with the acrolein, followed by acid-catalyzed cyclization and finally oxidation to form the quinoline.[4]

Doebner-von Miller Reaction

This is a more versatile modification of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones directly, avoiding the in-situ generation from glycerol.[12][13][14] This allows for a wider range of substitution patterns. To obtain a 3-amino substituent, a protected amino group would need to be incorporated into the α,β-unsaturated carbonyl compound, adding complexity. A more common approach is to synthesize 6-fluoro-3-nitroquinoline first and then reduce the nitro group.

Challenges and Considerations

While effective for simple quinolines, these methods present challenges for our target:

-

Harsh Conditions: The use of strong acids and high temperatures can be incompatible with sensitive functional groups and often leads to tar formation.[15][16]

-

Regioselectivity: Cyclization of the intermediate can sometimes lead to mixtures of isomers, complicating purification.

-

Introduction of the 3-Amino Group: This requires a multi-step sequence, typically involving nitration followed by reduction, which lowers the overall yield.

Pathways via β-Dicarbonyl Compounds: Combes and Gould-Jacobs

These methods also utilize an aniline precursor but employ β-dicarbonyl compounds to build the second ring.

Combes Synthesis

The Combes synthesis involves the acid-catalyzed reaction of an aniline with a β-diketone.[3][17][18] The reaction forms an enamine intermediate, which is then cyclized under acidic conditions to yield a 2,4-disubstituted quinoline.[18][19] While efficient, this method is not ideal for producing a 3-amino substituted product directly.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for producing 4-hydroxyquinoline (quinolone) derivatives.[20][21][22] It involves the reaction of an aniline with an alkoxymethylenemalonic ester, followed by thermal cyclization.[20][21]

-

Condensation: 4-fluoroaniline reacts with diethyl ethoxymethylenemalonate (DEEM) to form an anilidomethylenemalonate intermediate.

-

Cyclization: Heating this intermediate (often in a high-boiling solvent like Dowtherm A) induces a 6-electron cyclization.[20]

-

Saponification & Decarboxylation: The resulting ester is saponified to a carboxylic acid, which is then decarboxylated upon heating to yield 6-fluoro-4-hydroxyquinoline.[20][21]

While this pathway does not directly yield this compound, the resulting 6-fluoro-4-hydroxyquinoline is a valuable intermediate. It can be converted to the target molecule through a multi-step process involving nitration at the 3-position, conversion of the 4-hydroxy group to a chloro group, reduction of the nitro group, and finally dehalogenation. This route is significantly longer but leverages robust and well-established chemical transformations. Microwave-assisted Gould-Jacobs reactions have been shown to reduce reaction times and improve yields.[23][24]

Comparative Analysis of Synthesis Pathways

| Pathway | Starting Materials | Key Steps | Advantages | Disadvantages |

| Friedländer Annulation | 2-Amino-5-fluorobenzaldehyde, Aminoacetonitrile | Condensation, Cyclization, Dehydration | High convergence, direct, good yields | Starting aldehyde can be expensive or require separate synthesis |

| Skraup Synthesis | 4-Fluoroaniline, Glycerol, Oxidant | Dehydration, Michael Addition, Cyclization, Oxidation | Inexpensive starting materials | Extremely harsh/vigorous conditions, low yields, tar formation |

| Doebner-von Miller | 4-Fluoroaniline, α,β-Unsaturated Carbonyl | Michael Addition, Cyclization, Oxidation | More versatile than Skraup | Harsh acidic conditions, potential for polymerization/tar[15] |

| Gould-Jacobs | 4-Fluoroaniline, DEEM | Condensation, Thermal Cyclization, Hydrolysis, Decarboxylation | Reliable, high yields for the quinolone core | Indirect route requiring multiple subsequent steps to install the 3-amino group |

Conclusion and Future Outlook

The synthesis of this compound can be approached through several established methodologies. For directness and efficiency, the Friedländer Annulation stands out as the preferred route, provided the requisite 2-amino-5-fluorobenzaldehyde is accessible. The Gould-Jacobs reaction offers a robust, albeit indirect, alternative by first constructing the 6-fluoro-4-hydroxyquinoline core, a valuable intermediate in its own right. While the Skraup and Doebner-von Miller reactions are historically significant, their harsh conditions and indirect nature for this specific target make them less favorable for modern drug discovery applications where efficiency and functional group tolerance are paramount.

Future research will likely focus on developing milder, more atom-economical, and potentially catalytic asymmetric methods to access this and related scaffolds, further empowering the development of next-generation therapeutics.

References

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. iipseries.org [iipseries.org]

- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Friedlaender Synthesis [organic-chemistry.org]

- 8. du.edu.eg [du.edu.eg]

- 9. researchgate.net [researchgate.net]

- 10. Skraup reaction - Wikipedia [en.wikipedia.org]

- 11. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 13. synarchive.com [synarchive.com]

- 14. Doebner-Miller reaction and applications | PPTX [slideshare.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 18. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 19. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 21. mdpi.com [mdpi.com]

- 22. Gould-Jacobs Reaction [drugfuture.com]

- 23. asianpubs.org [asianpubs.org]

- 24. researchgate.net [researchgate.net]

CAS number 6-Fluoroquinolin-3-amine

<An In-depth Technical Guide to 6-Fluoroquinolin-3-amine (CAS: 742699-00-9)

A Senior Application Scientist's Perspective on a Cornerstone of Modern Medicinal Chemistry

Abstract

This compound is a critical heterocyclic building block, foundational to the synthesis of numerous clinically significant pharmaceuticals, most notably the fluoroquinolone class of antibiotics. The strategic placement of the fluorine atom at the C-6 position and the amine group at the C-3 position provides a synthetically versatile scaffold with inherent pharmacophoric properties. This guide offers an in-depth analysis of this compound, covering its physicochemical characteristics, robust synthesis and characterization protocols, and its pivotal role in drug discovery. The content herein is structured to provide researchers, scientists, and drug development professionals with both foundational knowledge and actionable, field-proven insights.

Introduction: The Strategic Importance of this compound

The quinoline core is a privileged scaffold in medicinal chemistry, present in a wide array of therapeutic agents. The introduction of a fluorine atom at the 6-position was a watershed moment in the development of quinolone antibiotics, dramatically enhancing potency and broadening the spectrum of activity.[][2][3] This enhancement is attributed to improved cell penetration and stronger inhibition of target enzymes like DNA gyrase.[][3] this compound (CAS No. 742699-00-9) embodies this crucial structural motif. The 3-amino group serves as a versatile synthetic handle, allowing for the facile construction of more complex derivatives, making it an indispensable intermediate in the multi-step synthesis of advanced therapeutic agents.[4][5][6] Beyond antibiotics, the quinoline nucleus is actively explored for developing novel kinase inhibitors for oncology, underscoring the continued relevance of this core structure.[7][8][9]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the bedrock of its effective application in synthesis and development. The key properties of this compound are summarized below.

Table 1: Core Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 742699-00-9 | [10] |

| Molecular Formula | C₉H₇FN₂ | [10] |

| Molecular Weight | 162.17 g/mol | [11] |

| IUPAC Name | This compound | [10] |

| Appearance | Beige to light brown powder/solid | [12] |

| Purity | Typically ≥95% | |

| XLogP3 | 1.9 | [11] |

| Hydrogen Bond Donor Count | 1 | [11] |

| Hydrogen Bond Acceptor Count | 3 | [11] |

| SMILES | NC1=CN=C2C=CC(F)=CC2=C1 | [10] |

Note: Some properties are computed and may vary slightly from experimental values.

Synthesis and Purification: A Validated Protocol

The synthesis of 3-aminoquinolines can be approached through several classic organic reactions, such as the Friedländer or Skraup syntheses.[13][14] A highly reliable and common laboratory-scale approach involves the reduction of the corresponding 3-nitroquinoline precursor. This two-step approach provides a clear and controllable pathway to the desired product.

Causality in Protocol Design: The choice of a nitro-reduction pathway is strategic. 6-Nitroquinolines can often be synthesized via electrophilic nitration of the parent quinoline or through cyclization reactions like the Skraup synthesis using nitrated anilines.[12] The subsequent reduction is typically high-yielding and clean. Catalytic hydrogenation is preferred for its efficiency and clean workup, avoiding the use of stoichiometric metal reductants that can complicate purification.

Workflow: Synthesis via Reduction of 6-Fluoro-3-nitroquinoline

Caption: Synthesis and purification workflow for this compound.

Step-by-Step Experimental Protocol:

-

Reaction Setup: In a suitable hydrogenation vessel, dissolve 6-fluoro-3-nitroquinoline (1.0 eq) in a solvent such as methanol or ethanol.

-

Catalyst Addition: Carefully add Palladium on Carbon (10% Pd, ~5-10 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon). Rationale: Pd/C is a highly efficient catalyst for the reduction of aromatic nitro groups to amines. The inert atmosphere prevents potential ignition of the catalyst in the presence of solvent and hydrogen.

-

Hydrogenation: Seal the vessel and purge thoroughly with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi or as per equipment specifications) and stir the reaction mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed. This typically takes 4-12 hours.

-

Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of the reaction solvent to ensure complete recovery of the product. Rationale: Celite filtration provides a safe and effective method for removing the fine, often pyrophoric, palladium catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot solvent (e.g., toluene or ethanol) and allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization. Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized this compound is paramount. The following methods constitute a standard characterization workflow that validates the success of the synthesis protocol.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. A successful synthesis will show a single major peak (typically >95% area) at a characteristic retention time.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight. In Electrospray Ionization (ESI) positive mode, the spectrum should exhibit a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 163.17.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.[15][16]

-

¹H NMR: The spectrum will show characteristic signals in the aromatic region (typically δ 7.0-9.0 ppm). Key features include distinct doublets and multiplets for the protons on the quinoline core, with coupling patterns influenced by the fluorine atom. The protons of the amino group (-NH₂) will appear as a broad singlet.

-

¹³C NMR: The spectrum will display 9 distinct carbon signals. The carbon atom bonded to the fluorine (C-6) will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in proximity to the fluorine will also show smaller C-F couplings.[17][18]

-

Applications in Drug Discovery & Medicinal Chemistry

This compound is not an end product but a high-value intermediate. Its structure is a key component of the pharmacophore for one of the most successful classes of antibacterial agents.

Cornerstone of Fluoroquinolone Antibiotics

The primary application of this compound is in the synthesis of fluoroquinolone antibiotics like ciprofloxacin, levofloxacin, and moxifloxacin.[][2] In these structures:

-

The 6-fluoro-quinoline core is essential for inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV.[19][20][21]

-

The 3-position (where the amine is located) is typically derivatized to form a carboxylic acid, which is crucial for binding to the target enzymes.[2]

-

The amino group itself serves as a precursor or is replaced during the synthesis to install the required carboxyl group.

The mechanism of these drugs involves stabilizing a toxic enzyme-DNA complex, which leads to double-strand breaks in the bacterial chromosome, blocking DNA replication and ultimately causing cell death.[19][22]

Caption: Mechanism of action of fluoroquinolone antibiotics.

Emerging Roles in Kinase Inhibition

The quinoline scaffold is a "privileged structure" that has been successfully utilized in the design of protein kinase inhibitors for cancer therapy.[8] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many cancers. The 3-aminoquinoline motif can act as a hinge-binding element, a key interaction for many kinase inhibitors. Therefore, this compound and its derivatives are valuable starting points for the synthesis of novel inhibitors targeting kinases such as FLT3, EGFR, and others involved in oncogenic signaling pathways.[7][23]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard Handling Protocol:

-

Use only in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid breathing dust, fumes, or vapors.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

This compound is far more than a simple chemical intermediate; it is a testament to the power of strategic molecular design. The incorporation of the C-6 fluorine atom revolutionized a major class of antibiotics, and the versatility of the C-3 amino group continues to provide a gateway for the synthesis of novel therapeutic agents, including next-generation antibiotics and targeted kinase inhibitors. The robust protocols for its synthesis and characterization, coupled with its well-understood role in medicinal chemistry, ensure that this compound will remain a compound of high interest and utility for the foreseeable future in the pursuit of new medicines.

References

- 2. mdpi.com [mdpi.com]

- 3. karger.com [karger.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of novel ethyl 1-ethyl-6-fluoro-7-(fatty amido)-1,4-dihydro-4-oxoquinoline-3-carboxylate derivatives and their biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Item - 3H-PYRAZOLO[4,3-F]QUINOLINE MOIETY AS A NOVEL PRIVILEGED KINASE INHIBITOR - Purdue University Graduate School - Figshare [hammer.purdue.edu]

- 8. mdpi.com [mdpi.com]

- 9. Novel pyrrolo-quinoline derivatives as potent inhibitors for PI3-kinase related kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fluorochem.co.uk [fluorochem.co.uk]

- 11. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 6-NITROQUINOLINE | 613-50-3 [chemicalbook.com]

- 13. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 14. organicreactions.org [organicreactions.org]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725) [hmdb.ca]

- 18. mdpi.com [mdpi.com]

- 19. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. Fluoroquinolone antibiotics: An overview - Adesh University Journal of Medical Sciences & Research [aujmsr.com]

- 23. 3 H-Pyrazolo[4,3- f]quinoline-Based Kinase Inhibitors Inhibit the Proliferation of Acute Myeloid Leukemia Cells In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

6-Fluoroquinolin-3-amine molecular structure

An In-Depth Technical Guide to the Molecular Structure of 6-Fluoroquinolin-3-amine

Introduction

This compound is a heterocyclic aromatic amine that has emerged as a pivotal building block in contemporary medicinal chemistry and drug discovery. As a derivative of the quinoline scaffold—a privileged structure in numerous pharmacologically active compounds—its utility is enhanced by the strategic placement of two key functional groups: an amine at the 3-position and a fluorine atom at the 6-position. The amine group serves as a versatile synthetic handle for introducing diverse chemical moieties, while the fluorine atom can significantly modulate the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability.[1] This guide provides an in-depth exploration of the molecular structure of this compound, elucidated through a comprehensive analysis of its spectroscopic data. Understanding this foundational structure is paramount for researchers aiming to leverage this scaffold in the rational design of novel therapeutic agents, particularly in the development of kinase inhibitors and next-generation antibiotics.[2][3]

Chemical Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and intrinsic properties. For this compound, these are summarized below, providing a quick reference for researchers. The Canonical SMILES and InChI strings offer machine-readable representations of the 2D structure, crucial for cheminformatics and database searches.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| CAS Number | 742699-00-9 | [4] |

| Molecular Formula | C₉H₇FN₂ | [4] |

| Molecular Weight | 162.16 g/mol | [5] |

| Canonical SMILES | NC1=CN=C2C=CC(F)=CC2=C1 | [4] |

| InChI Key | UIOIFHDOGTUFBG-UHFFFAOYSA-N | [4] |

Molecular Structure Elucidation

The definitive structure of this compound is a bicyclic heteroaromatic system. It consists of a benzene ring fused to a pyridine ring, with a fluorine atom substituted at the C6 position of the benzene ring and a primary amine group at the C3 position of the pyridine ring.

Caption: 2D molecular structure of this compound.

Spectroscopic Signature Analysis

The structural assignment is unequivocally confirmed by a combination of spectroscopic techniques. Each method provides a unique piece of the puzzle, and together they create a self-validating system for structural verification.

Infrared (IR) Spectroscopy

IR spectroscopy is highly effective for identifying key functional groups. The spectrum of this compound is characterized by several distinct absorption bands:

-

N-H Stretching: As a primary aromatic amine, it will exhibit two distinct, sharp to medium bands in the region of 3400-3250 cm⁻¹ .[6][7][8] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds in the -NH₂ group. The presence of two peaks is a definitive indicator of a primary amine.[9]

-

N-H Bending: A medium to strong absorption band is expected between 1650-1580 cm⁻¹ , arising from the N-H scissoring (bending) vibration.[6][8]

-

Aromatic C=C and C=N Stretching: Multiple sharp, medium-intensity bands will appear in the 1620-1450 cm⁻¹ region, characteristic of the quinoline ring's aromatic C=C and C=N bond vibrations.

-

C-N Stretching: The stretching vibration of the aryl C-N bond typically appears as a strong band in the 1335-1250 cm⁻¹ range.[6][8]

-

C-F Stretching: A strong, characteristic absorption band for the aryl C-F bond is expected in the 1250-1100 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR Spectroscopy: The proton NMR spectrum will reveal the specific electronic environment of each hydrogen atom.

-

Amine Protons (-NH₂): A broad singlet is expected, typically in the range of 3.5-5.0 ppm. This signal's key characteristic is that it will disappear upon the addition of a few drops of D₂O to the NMR sample, confirming the presence of exchangeable protons.[7]

-

Aromatic Protons: The five protons on the quinoline ring will appear in the aromatic region (typically 7.0-9.0 ppm). The proton at C2, adjacent to the ring nitrogen, is expected to be the most deshielded and appear furthest downfield, likely as a singlet or a narrow doublet. The proton at C4 will also be significantly deshielded. The protons on the fluorinated benzene ring (H5, H7, H8) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.

-

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show nine distinct signals, one for each carbon atom in the unique electronic environments of the molecule.

-

The carbon atoms bonded directly to the electronegative nitrogen (C2, C4, C8a) and fluorine (C6) atoms will be significantly deshielded, appearing at higher chemical shifts.

-

The signal for C6 will appear as a doublet due to one-bond coupling with the fluorine atom (¹JCF), which is a large and characteristic coupling constant. Other carbons in proximity to the fluorine (C5, C7) will show smaller two- and three-bond C-F couplings.

-

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pathways, further confirming its structure.

-

Molecular Ion Peak (M⁺): In an electron impact (EI) mass spectrum, a distinct molecular ion peak will be observed at an m/z (mass-to-charge ratio) corresponding to the molecule's monoisotopic mass (approximately 162.06). The presence of two nitrogen atoms means the molecular weight is an even number, consistent with the Nitrogen Rule.

-

Fragmentation Pattern: The quinoline ring is relatively stable, but characteristic fragmentation patterns can be observed. Common fragmentation pathways for quinolones involve the sequential loss of small, stable neutral molecules like HCN from the pyridine ring.[10] The fragmentation will also be influenced by the amine and fluoro substituents.

Synthesis and Reactivity Overview

The synthesis of functionalized quinolines is a well-established field in organic chemistry. This compound is typically prepared through multi-step sequences. A common conceptual pathway involves the construction of the quinoline core via cyclization reactions like the Friedländer annulation or Skraup synthesis, starting from appropriately substituted anilines and carbonyl compounds.

Caption: Generalized workflow for the synthesis of this compound.

The reactivity of the molecule is dictated by its functional groups. The amine at the C3 position is nucleophilic and serves as the primary site for derivatization, readily undergoing reactions such as acylation, alkylation, and sulfonylation to build more complex molecular architectures.

Significance in Drug Discovery and Development

The this compound scaffold is of high interest to medicinal chemists for several reasons:

-

Bioisosteric Mimicry: The quinoline core can act as a bioisostere for other bicyclic systems, such as the purine core of ATP, enabling derivatives to function as competitive inhibitors at the ATP-binding sites of kinases.[3]

-

Modulation of Properties: The fluorine atom at the C6 position is a critical feature. Its high electronegativity can lower the pKa of the quinoline nitrogen and the C3-amine, altering the molecule's ionization state at physiological pH. This can improve cell permeability and tune binding interactions.[1] Furthermore, C-F bonds are metabolically stable, often enhancing the pharmacokinetic profile of a drug candidate.

-

Vector for Functionalization: The amine group provides a robust attachment point for introducing various pharmacophoric elements designed to interact with specific pockets within a biological target, thereby enhancing potency and selectivity.

Caption: Key sites for chemical modification on the this compound scaffold.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Hazard Classification: It is classified as harmful if swallowed (GHS07).[4]

-

Precautionary Measures: Standard personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[11] Handling should occur in a well-ventilated area or a chemical fume hood. In case of contact, wash skin thoroughly with soap and water. If ingested, seek immediate medical attention.[11]

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 6-Fluoroquinolin-8-amine | C9H7FN2 | CID 13227992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. allreviewjournal.com [allreviewjournal.com]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. echemi.com [echemi.com]

Physical and chemical properties of 6-Fluoroquinolin-3-amine

A Comprehensive Technical Guide to 6-Fluoroquinolin-3-amine

Abstract

This compound is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique electronic properties, conferred by the fluorine substituent and the quinoline core, make it an attractive scaffold for the development of novel therapeutic agents. This guide provides an in-depth exploration of the core physicochemical properties, spectroscopic profile, synthesis, and chemical reactivity of this compound. Furthermore, it delves into its significant applications in drug discovery and outlines essential safety and handling protocols to ensure its effective and safe utilization in a research environment. This document is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile compound.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, most notably in the realms of antimalarial and antibacterial agents. The strategic introduction of a fluorine atom onto this scaffold can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This compound emerges as a particularly valuable intermediate, combining the quinoline core's inherent bioactivity with the advantageous properties of fluorine and a reactive primary amine handle for further chemical elaboration. This guide synthesizes critical data to provide a holistic technical overview of this compound, facilitating its application in advanced chemical research and pharmaceutical development.

Physicochemical and Structural Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. This compound is a solid at room temperature with characteristics defined by its rigid, aromatic structure.

dot

An In-Depth Technical Guide to 6-Fluoroquinolin-3-amine: A Key Building Block in Modern Drug Discovery

Introduction

In the landscape of medicinal chemistry, the quinoline scaffold remains a cornerstone for the development of novel therapeutic agents. Its rigid bicyclic structure provides a unique framework that can be strategically functionalized to interact with a wide array of biological targets. Among the myriad of quinoline derivatives, 6-Fluoroquinolin-3-amine has emerged as a particularly valuable building block for researchers, scientists, and drug development professionals. The introduction of a fluorine atom at the 6-position can significantly enhance metabolic stability, binding affinity, and bioavailability of parent compounds.[1] This guide provides a comprehensive technical overview of this compound, from its fundamental properties and synthesis to its applications as a pivotal intermediate in the creation of next-generation therapeutics.

Compound Identification

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and reproducibility. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2] |

| Synonyms | 3-Amino-6-fluoroquinoline | Fluorochem |

| CAS Number | 742699-00-9 | [2] |

| Molecular Formula | C₉H₇FN₂ | [2] |

| Molecular Weight | 162.17 g/mol | Appretech Scientific Limited |

| Canonical SMILES | C1=CC2=C(C=C1F)N=CC(=C2)N | [2] |

| InChI Key | UIOIFHDOGTUFBG-UHFFFAOYSA-N | [2] |

Synthesis and Mechanism: A Strategic Approach

The synthesis of this compound can be approached through several established methods for quinoline ring formation, followed by functional group manipulations. A common and effective strategy involves a modified Skraup synthesis or a Gould-Jacobs reaction, followed by amination. A plausible synthetic route, adapted from methodologies for similar aminoquinolines, is outlined below.[3] The rationale behind this multi-step synthesis is to build the quinoline core with the desired fluorine substitution and then introduce the amine functionality at the C3 position.

Conceptual Synthetic Workflow

The synthesis begins with a commercially available fluoroaniline derivative, which undergoes a cyclization reaction to form the quinoline ring. Subsequent functionalization steps lead to the desired 3-amino product.

References

The Expanding Therapeutic Frontier of Fluoroquinolones: A Technical Guide to Their Diverse Biological Activities

Abstract

Fluoroquinolones, a cornerstone of antibacterial therapy for decades, are experiencing a renaissance in drug discovery. Initially celebrated for their potent inhibition of bacterial DNA gyrase and topoisomerase IV, this versatile chemical scaffold is now recognized for a much broader spectrum of biological activities.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the evolving landscape of fluoroquinolone bioactivity. We will delve into the core antibacterial mechanisms and explore the compelling evidence for their anticancer, antiviral, and antiparasitic potential. This guide will elucidate the underlying molecular mechanisms, present key structure-activity relationships, and provide detailed experimental protocols to empower further research and development in this exciting field.

The Core Competency: Antibacterial Mechanism of Action

The quintessential biological activity of fluoroquinolones lies in their potent disruption of bacterial DNA replication.[3][] This is achieved through the targeted inhibition of two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[][5][6]

1.1. Dual Targeting of Bacterial Topoisomerases

Fluoroquinolones form a ternary complex with the bacterial topoisomerase and DNA, effectively trapping the enzyme in a state where it has introduced a double-strand break.[5][6] This blockade of the replication fork progression is ultimately bactericidal.[5][7] The relative affinity for DNA gyrase versus topoisomerase IV often dictates the spectrum of activity.

-

DNA Gyrase: The primary target in many Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for initiating replication.[][7][8] Inhibition of gyrase prevents the relaxation of positively supercoiled DNA ahead of the replication fork.

-

Topoisomerase IV: In many Gram-positive bacteria, topoisomerase IV is the principal target.[][7] This enzyme is essential for the decatenation, or separation, of interlinked daughter chromosomes following replication.[1][7] Its inhibition prevents the segregation of genetic material into daughter cells.

Diagram: Fluoroquinolone Antibacterial Mechanism

Caption: Fluoroquinolone inhibition of DNA gyrase and topoisomerase IV.

Repurposing and Redesign: Anticancer Activities of Fluoroquinolones

A significant body of research now highlights the potential of fluoroquinolones as anticancer agents, a concept driven by the structural and functional similarities between bacterial and human topoisomerases.[1][9][10][11] While clinically used antibacterial fluoroquinolones exhibit weak activity against human topoisomerases, targeted chemical modifications have yielded derivatives with potent and selective anticancer properties.[12][13][14]

2.1. Mechanisms of Anticancer Action

The anticancer effects of fluoroquinolone derivatives are multifaceted, often involving multiple signaling pathways.

-

Inhibition of Human Topoisomerases: Many anticancer fluoroquinolone derivatives function as poisons for human topoisomerase I and II, similar to established chemotherapeutic agents like doxorubicin and etoposide.[9][12][15][16] This leads to the accumulation of DNA double-strand breaks and subsequent cell death.

-

Cell Cycle Arrest: These compounds have been shown to induce cell cycle arrest, predominantly at the G2/M and S phases, preventing cancer cell proliferation.[1][9][17][18]

-

Induction of Apoptosis: Fluoroquinolone derivatives can trigger programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[1][9][16][17] This often involves the modulation of key apoptotic proteins such as p53, Bax, and caspases.[14][16]

-

Other Mechanisms: Emerging evidence suggests other anticancer mechanisms, including kinase inhibition, suppression of angiogenesis, and immunomodulatory effects.[16][19]

2.2. Structure-Activity Relationship (SAR) for Anticancer Activity

Strategic modifications to the core fluoroquinolone structure are crucial for enhancing anticancer potency and selectivity.[13][15]

-

C-7 Position: Modifications at this position, often involving the introduction of bulky aromatic or heteroaromatic rings, can significantly enhance binding to human topoisomerase II.[13][15]

-

N-1 Position: Alkyl or cycloalkyl substitutions at the N-1 position are important pharmacophores for anticancer activity.[15]

-

C-3 Carboxylic Acid: While essential for antibacterial activity, modifications or esterification of this group can modulate anticancer properties.[12][14]

Table 1: Anticancer Activity of Representative Fluoroquinolone Derivatives

| Derivative | Target Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |

| Ciprofloxacin-ortho-phenol chalcone derivative | A549 (Lung), HepG2 (Liver) | 27.71 (A549), 22.09 (HepG2) | Topoisomerase I/II inhibition, G2/M cell cycle arrest, apoptosis induction | [9] |

| Ciprofloxacin derivative 8 | HepG2 (Liver), MCF-7 (Breast) | 22 µg/mL (HepG2, 24h), 54 µg/mL (MCF-7, 24h) | G2/M cell cycle arrest, pre-G1 apoptosis, p53 upregulation | [14] |

| Ciprofloxacin derivative 2 | Various | 1.2 to 7.1-fold more potent than doxorubicin | Topoisomerase II inhibition, apoptosis induction (caspase-3 increase), cell cycle arrest | [14] |

| FQ1 | Various | 1.84 - 3.21 | Topoisomerase II inhibition, S and G2/M phase arrest | [18] |

| FQ5 | 60 distinct human cancer cell lines | Mean Log10 GI50 of -5.74 | Topoisomerase IIα inhibition, G2/M phase arrest | [15] |

Diagram: Anticancer Signaling Pathways of Fluoroquinolones

References

- 1. mdpi.com [mdpi.com]

- 2. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibacterial Action Mechanism of Fluoroquinolones.pptx [slideshare.net]

- 5. Mechanisms of action of antimicrobials: focus on fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. From Infection to Tumor: Exploring the Therapeutic Potential of Ciprofloxacin Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Drug repurposing of fluoroquinolones as anticancer agents in 2023 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03571B [pubs.rsc.org]

- 17. Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

6-Fluoroquinolin-3-amine: A Cornerstone Heterocyclic Building Block for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern medicinal chemistry, the quinoline scaffold remains a privileged structure, consistently featured in a multitude of therapeutic agents. Among its many derivatives, 6-fluoroquinolin-3-amine has emerged as a particularly valuable heterocyclic building block. Its unique electronic properties, conferred by the strategic placement of a fluorine atom and an amino group, provide medicinal chemists with a versatile platform for the synthesis of novel drug candidates. This guide offers an in-depth exploration of this compound, from its synthesis and reactivity to its critical role in the development of targeted therapies, with a particular focus on kinase inhibitors. We will delve into the causality behind experimental choices, provide detailed protocols, and present a comprehensive analysis of its chemical and physical properties.

Introduction: The Strategic Importance of this compound

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a common motif in a wide array of biologically active compounds, including a number of approved drugs.[1] The introduction of a fluorine atom at the 6-position and an amino group at the 3-position of the quinoline core creates this compound, a molecule with a distinct set of properties that are highly advantageous for drug design.

The fluorine atom, a bioisostere of a hydrogen atom, can significantly modulate the physicochemical properties of a molecule. Its high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[2] The amino group at the 3-position serves as a versatile synthetic handle, allowing for a wide range of chemical modifications. It can act as a nucleophile, a base, or a directing group in various chemical transformations, enabling the construction of diverse molecular libraries for biological screening.[1]

This unique combination of a fluorine atom and an amino group on the quinoline scaffold makes this compound a highly sought-after building block in the synthesis of complex molecules, particularly in the realm of kinase inhibitors for oncology and other therapeutic areas.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₇FN₂ | [4] |

| Molecular Weight | 162.16 g/mol | [4] |

| Appearance | Expected to be a solid | General knowledge |

| CAS Number | 742699-00-9 | [4] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of this compound. While a publicly available, comprehensive set of spectra is not readily found, the expected spectroscopic features can be predicted based on the structure and data from related compounds.

2.1.1. ¹H and ¹³C NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. The predicted chemical shifts for this compound are influenced by the electron-withdrawing fluorine atom and the electron-donating amino group.

DOT Diagram: Predicted ¹H NMR Chemical Shift Regions for this compound

Caption: Predicted ¹H NMR chemical shift regions.

¹H NMR: The aromatic protons on the quinoline ring are expected to appear in the downfield region, typically between 7.0 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the positions of the fluorine and amino substituents. The protons of the amino group will likely appear as a broad singlet in the range of 3.5-5.0 ppm, and its chemical shift can be sensitive to the solvent and concentration.[5][6]

¹³C NMR: The carbon atoms of the quinoline ring will exhibit distinct signals in the ¹³C NMR spectrum. The carbon atom attached to the fluorine (C-6) will show a characteristic large one-bond C-F coupling constant. The carbon atoms in the vicinity of the electron-donating amino group will be shielded and appear at higher fields compared to the unsubstituted quinoline.[6][7]

2.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in a molecule.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300-3500 | Medium, two bands for primary amine |

| C=C and C=N Stretch (aromatic) | 1500-1600 | Medium to strong |

| C-F Stretch | 1000-1350 | Strong |

| C-N Stretch | 1250-1335 | Medium |

The presence of two distinct N-H stretching bands is a hallmark of a primary amine.[5][8]

2.1.3. Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at m/z = 162. The fragmentation pattern would likely involve the loss of small molecules such as HCN or HF, which is characteristic of quinoline and fluorinated aromatic compounds.[9][10]

Synthesis of this compound: A Strategic Approach

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found, a plausible and efficient synthetic route can be constructed based on well-established named reactions for quinoline synthesis, such as the Friedländer or Skraup syntheses.[11][12] A common and logical approach involves the synthesis of a substituted nitroquinoline followed by reduction of the nitro group to the desired amine.

Proposed Synthetic Pathway: A Two-Step Approach

A robust and scalable synthesis can be envisioned starting from a readily available fluorinated aniline derivative.

DOT Diagram: Proposed Synthesis of this compound

Caption: Proposed two-step synthesis of this compound.

Step 1: Friedländer Synthesis of a 6-Fluoro-3-nitroquinoline Intermediate

The Friedländer synthesis is a powerful method for constructing the quinoline ring system by reacting a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][13][14] In our proposed route, we would start with a 2-nitroaryl aldehyde to introduce the precursor to the 3-amino group.

-

Starting Materials: 4-Fluoro-2-nitrobenzaldehyde and a compound with an α-methylene group, such as ethyl acetoacetate.

-

Reaction Conditions: The condensation is typically catalyzed by a base, such as piperidine or sodium hydroxide, in a suitable solvent like ethanol. The reaction mixture is heated to drive the cyclization and dehydration steps.[15]

-

Causality: The use of 4-fluoro-2-nitrobenzaldehyde ensures the correct placement of the fluorine atom at the 6-position and the nitro group at the 3-position of the resulting quinoline ring. The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards the cyclization reaction.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group to the primary amine. This is a common and high-yielding transformation in organic synthesis.

-

Reducing Agents: A variety of reducing agents can be employed for this purpose, including:

-

Metals in acidic media: Iron powder in the presence of hydrochloric acid or acetic acid is a classic and cost-effective method.[16]

-

Tin(II) chloride (SnCl₂): This is another common and effective reagent for the reduction of aromatic nitro groups.

-

Catalytic hydrogenation: Hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst is a clean and efficient method, often providing high yields and purity.[17]

-

-

Reaction Conditions: The choice of solvent and temperature will depend on the selected reducing agent. For catalytic hydrogenation, solvents like ethanol or ethyl acetate are commonly used at room temperature and moderate pressures of hydrogen.

-

Causality: The nitro group is readily reduced to an amine under these conditions, while the rest of the molecule, including the fluoro group and the quinoline ring system, remains intact.

Chemical Reactivity: A Tale of Two Functional Groups

The reactivity of this compound is dictated by the interplay of the quinoline ring system, the electron-donating amino group, and the electron-withdrawing fluorine atom.

Reactivity of the Amino Group

The primary amino group at the 3-position is a key site for functionalization. It can readily undergo a variety of reactions, including:

-

N-Alkylation and N-Arylation: The amino group can act as a nucleophile to react with alkyl halides or undergo palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) with aryl halides to form secondary or tertiary amines.[1]

-

Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This is a common strategy to introduce a variety of substituents and modulate the electronic and steric properties of the molecule.

-

Diazotization: Treatment with nitrous acid can convert the amino group into a diazonium salt, which is a versatile intermediate for introducing a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, through Sandmeyer-type reactions.

Reactivity of the Quinoline Ring

The quinoline ring can undergo electrophilic aromatic substitution reactions. The position of substitution is directed by the existing substituents. The amino group is a strong activating and ortho-, para-directing group, while the fluorine atom is a deactivating but ortho-, para-directing group. The pyridine part of the quinoline ring is generally less reactive towards electrophilic substitution than the benzene part. Therefore, electrophilic substitution is expected to occur primarily on the benzene ring, with the positions ortho and para to the amino group being the most activated.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

This compound is a highly valued building block in the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[18] Consequently, kinase inhibitors have become a major class of therapeutic agents.[18]

The 4-anilinoquinoline scaffold is a well-established pharmacophore for kinase inhibitors.[2] this compound provides a strategic entry point for the synthesis of such compounds. The amino group at the 3-position can be used to introduce a variety of side chains that can interact with specific residues in the kinase active site, thereby enhancing potency and selectivity. The fluorine atom at the 6-position can contribute to improved pharmacokinetic properties and binding affinity.

DOT Diagram: General Structure of a Kinase Inhibitor Derived from this compound

Caption: Key interactions of a 4-anilinoquinoline kinase inhibitor.

While specific approved drugs containing the exact this compound scaffold are not readily identifiable from public sources, numerous patents and research articles describe the synthesis and biological evaluation of kinase inhibitors derived from this building block, targeting a range of kinases involved in cancer progression.[19][20]

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Safety Data Sheet (SDS) for this compound is not widely available, general guidelines for handling aromatic amines and fluorinated compounds should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[21][22]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[21]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.[21][23]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. The judicious placement of a fluorine atom and an amino group on the privileged quinoline scaffold has created a building block of immense value. Its versatile reactivity, coupled with the favorable physicochemical properties it imparts to its derivatives, has positioned it as a key intermediate in the synthesis of a new generation of targeted therapeutics, particularly in the competitive field of kinase inhibitor development. As the quest for more effective and selective drugs continues, the demand for and importance of such well-designed heterocyclic building blocks will undoubtedly grow, ensuring that this compound remains a staple in the synthetic chemist's toolbox for years to come.

References

- 1. An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. spectrabase.com [spectrabase.com]

- 4. Friedlaender Synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Characterization of some synthetic Ru and Ir complexes by matrix-assisted laser desorption/ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 12. Skraup reaction - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. organicreactions.org [organicreactions.org]

- 15. researchgate.net [researchgate.net]

- 16. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate [mdpi.com]

- 19. US10647678B2 - Quinoline derivatives as inhibitors of heat shock factor 1 pathway activity - Google Patents [patents.google.com]

- 20. US20250064946A1 - Pharmaceutical composition comprising a quinazoline compound - Google Patents [patents.google.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. safety.duke.edu [safety.duke.edu]

- 23. Safe Handling and Disposal of Chemicals [syntheticdrugs.unodc.org]

Methodological & Application

The Synthetic Blueprint: Crafting 6-Fluoroquinolin-3-amine Derivatives for Advanced Drug Discovery

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Its derivatives have demonstrated a remarkable breadth of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The strategic incorporation of a fluorine atom at the 6-position and an amine group at the 3-position of the quinoline ring can significantly modulate the molecule's pharmacokinetic and pharmacodynamic profile. This has led to the emergence of 6-fluoroquinolin-3-amine derivatives as a class of compounds with immense potential in the development of novel therapeutics. This guide provides a detailed exploration of the synthetic pathways leading to these valuable scaffolds, offering both theoretical insights and practical, step-by-step protocols for the modern research scientist.

Strategic Synthesis of the this compound Core

The construction of the this compound scaffold can be approached through several synthetic routes. This guide will focus on a robust and widely applicable strategy that involves the initial formation of the 6-fluoroquinoline core, followed by the introduction of the crucial 3-amino functionality. A key and highly effective method for introducing the amino group is through the nitration of the quinoline ring, followed by the subsequent reduction of the nitro group. An alternative, modern approach utilizing palladium-catalyzed amination will also be discussed.

Primary Synthetic Pathway: From 4-Fluoroaniline to this compound

This synthetic route is a multi-step process that begins with the construction of the quinoline ring system from a readily available starting material, 4-fluoroaniline. The subsequent steps focus on the strategic functionalization of the quinoline core to introduce the desired 3-amino group.

Workflow for the Primary Synthetic Pathway

Caption: A step-by-step workflow for the synthesis of this compound.

Step 1: The Gould-Jacobs Reaction - Constructing the 6-Fluoroquinolone Core

The Gould-Jacobs reaction is a classic and reliable method for the synthesis of 4-hydroxyquinoline derivatives from anilines.[1] By employing 4-fluoroaniline as the starting material, we can efficiently construct the 6-fluoro-4-hydroxyquinoline scaffold.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-fluoroaniline (1.0 eq.) and diethyl ethoxymethylenemalonate (1.1 eq.).

-

Condensation: Heat the mixture at 120-130 °C for 2 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to follow the disappearance of the starting aniline.

-

Cyclization: In a separate flask, heat a high-boiling point solvent such as diphenyl ether to 250 °C. Slowly add the crude condensation product from the previous step to the hot diphenyl ether with vigorous stirring. Maintain the temperature at 250 °C for 30-60 minutes to facilitate the intramolecular cyclization.

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Add a non-polar solvent like hexane to precipitate the product. Collect the solid by vacuum filtration, wash with cold hexane or acetonitrile, and dry under vacuum to yield ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate.

Causality Behind Experimental Choices:

-

Diethyl Ethoxymethylenemalonate: This reagent serves as a three-carbon component that reacts with the aniline to form the necessary intermediate for cyclization.

-

High Temperature and High-Boiling Point Solvent: The intramolecular cyclization step requires significant thermal energy to overcome the activation barrier. Diphenyl ether is an excellent solvent for this purpose due to its high boiling point and inertness under the reaction conditions.

| Reactant | Product | Typical Yield |

| 4-Fluoroaniline | Ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate | 70-85% |

Step 2 & 3: Conversion to 4-Chloro-6-fluoroquinoline

The 4-hydroxy group is a versatile handle for further functionalization. To facilitate the subsequent deoxygenation, it is first converted to a more reactive chloro group.

Protocol:

-

Hydrolysis: Suspend the ethyl 6-fluoro-4-hydroxyquinoline-3-carboxylate (1.0 eq.) in a 10% aqueous solution of sodium hydroxide and heat to reflux for 2-3 hours until the ester is fully hydrolyzed.

-

Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the 6-fluoro-4-hydroxyquinoline-3-carboxylic acid. Filter and dry the solid.

-

Decarboxylation & Chlorination: Combine the dried carboxylic acid with phosphorus oxychloride (POCl₃, excess) and heat the mixture to 110 °C for 3-4 hours.[2]

-

Work-up: Carefully quench the reaction mixture by pouring it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide) and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-6-fluoroquinoline.

Causality Behind Experimental Choices:

-

Phosphorus Oxychloride (POCl₃): This reagent serves as both a chlorinating agent and a dehydrating agent, effectively converting the 4-hydroxyquinoline to the 4-chloroquinoline derivative.

Step 4: Dehalogenation to 6-Fluoroquinoline

The 4-chloro group is removed to yield the parent 6-fluoroquinoline.

Protocol:

-

Reaction Setup: Dissolve the 4-chloro-6-fluoroquinoline (1.0 eq.) in a suitable solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C) and a base such as sodium acetate or triethylamine.

-

Hydrogenation: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst. Evaporate the solvent under reduced pressure to obtain the crude 6-fluoroquinoline, which can be purified by column chromatography if necessary.

Step 5: Nitration of 6-Fluoroquinoline

The introduction of a nitro group at the 3-position is a key step. This is achieved through electrophilic aromatic substitution.

Protocol:

-

Reaction Setup: In a flask cooled in an ice bath, carefully add 6-fluoroquinoline (1.0 eq.) to a mixture of concentrated nitric acid and concentrated sulfuric acid (a typical nitrating mixture).

-

Reaction: Stir the mixture at 0-10 °C for 1-2 hours. The reaction progress should be monitored carefully by TLC.

-

Work-up: Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium hydroxide solution) until the product precipitates. Filter the solid, wash with water, and dry to obtain 6-fluoro-3-nitroquinoline.

Causality Behind Experimental Choices:

-

Nitrating Mixture (HNO₃/H₂SO₄): The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.

Step 6: Reduction of the Nitro Group

The final step is the reduction of the 3-nitro group to the desired 3-amino group.[1][3]

Protocol:

-

Reaction Setup: Dissolve the 6-fluoro-3-nitroquinoline (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.

-

Reduction: Add a reducing agent such as stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid, or perform a catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.[1][3]

-

Work-up (for SnCl₂/HCl): After the reaction is complete, neutralize the mixture with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent. Dry the organic layer and concentrate to obtain this compound.

-

Work-up (for Catalytic Hydrogenation): Filter the reaction mixture to remove the catalyst and evaporate the solvent to yield the product.

| Intermediate | Product | Typical Yield |

| 6-Fluoro-3-nitroquinoline | This compound | 80-95% |

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

A modern and highly versatile alternative for the synthesis of this compound derivatives involves the palladium-catalyzed Buchwald-Hartwig amination.[4][5][6] This method is particularly useful for coupling a wide range of amines with aryl halides.

Workflow for the Buchwald-Hartwig Amination Pathway

Caption: An alternative workflow for the synthesis of this compound via Buchwald-Hartwig amination.

This pathway would involve the initial synthesis of 6-fluoroquinoline as described previously, followed by a regioselective halogenation (e.g., bromination) at the 3-position. The resulting 3-bromo-6-fluoroquinoline can then be subjected to a Buchwald-Hartwig amination reaction with a suitable amine source (e.g., ammonia or an ammonia equivalent) in the presence of a palladium catalyst, a phosphine ligand, and a base to yield the desired this compound.[7][8]

Protocol Outline for Buchwald-Hartwig Amination:

-

Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine 3-bromo-6-fluoroquinoline (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., NaOtBu, 1.2-1.5 eq.).

-

Addition of Reagents: Add an anhydrous, degassed solvent (e.g., toluene or dioxane) followed by the amine source.

-

Reaction: Seal the tube and heat the reaction mixture to 90-110 °C until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up: After cooling, perform an aqueous workup, extract the product with an organic solvent, dry the organic layer, and concentrate. The crude product can be purified by column chromatography.

Causality Behind Experimental Choices:

-

Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for the efficiency of the C-N bond formation. Bulky, electron-rich phosphine ligands are often preferred as they promote the key steps of the catalytic cycle.

-

Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so the reaction must be carried out under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Conclusion

The synthesis of this compound derivatives is a critical endeavor in the field of medicinal chemistry. The protocols and strategies outlined in this guide provide a solid foundation for researchers to access these valuable compounds. The choice of synthetic route will depend on the specific target molecule, available starting materials, and the desired scale of the synthesis. Through careful execution of these methods, scientists can continue to explore the therapeutic potential of this promising class of molecules.

References

- 1. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Iridium-Catalyzed Borylation of 6-Fluoroquinolines: Access to 6-Fluoroquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes: 6-Fluoroquinolin-3-amine as a Versatile Precursor for the Synthesis of Advanced Kinase Inhibitors

Introduction

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has, therefore, become a cornerstone of modern drug discovery.[2] Within this field, compounds featuring a quinoline scaffold have emerged as a particularly successful class, with several approved drugs targeting key kinases like EGFR, VEGFR, and Src.[2][3] This success is attributed to the quinoline core's ability to form crucial hydrogen bond interactions within the ATP-binding site of kinases.

This application note provides a detailed guide for researchers and drug development professionals on the use of 6-fluoroquinolin-3-amine , a key precursor for the synthesis of a new generation of potent and selective kinase inhibitors. We will delve into its advantageous physicochemical properties, provide detailed, field-tested synthetic protocols, and discuss the biological context of the inhibitors derived from it.

Physicochemical Properties and Strategic Advantages of this compound

This compound (CAS No. 742699-00-9) is a bifunctional aromatic heterocycle that serves as an ideal starting point for kinase inhibitor synthesis.[4] Its strategic value lies in the specific placement of its functional groups.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₉H₇FN₂ | Foundation for quinoline-based inhibitors. |

| Molecular Weight | 162.16 g/mol [5] | Low starting weight allows for significant molecular complexity to be added. |

| Position 3-Amine | Primary aromatic amine | Acts as a key nucleophile or coupling partner, often forming a critical hydrogen bond with the kinase hinge region. |